7-Hydroxyaristolochate A

Übersicht

Beschreibung

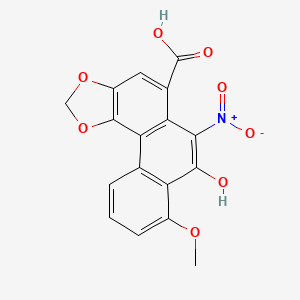

7-Hydroxyaristolochate A is a natural organic acid belonging to the alkaloid composition found in Aristolochia plants. Its molecular formula is C17H11NO8, and it has a molecular weight of 357.27 g/mol . This compound is known for its presence in various species of the Aristolochia genus, which has been used in traditional medicine for centuries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7-Hydroxyaristolochate A can be synthesized through organic synthesis methods. The synthetic route typically involves the use of starting materials such as phenanthrene derivatives, which undergo a series of chemical reactions including nitration, methoxylation, and hydroxylation to yield the final product .

Industrial Production Methods

While it is possible to extract this compound from Aristolochia plants, industrial production generally favors organic synthesis due to the higher purity and yield of the compound. The extraction from natural sources is less recommended because of the complexity and lower efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxyaristolochate A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the nitro group present in the molecule.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and nitro-substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

7-Hydroxyaristolochate A has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound is studied for its biological activities, including its effects on cellular processes and its potential as a bioactive molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in traditional medicine where Aristolochia species are used.

Wirkmechanismus

The mechanism of action of 7-Hydroxyaristolochate A involves its interaction with cellular macromolecules. It acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules. This interaction can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to form DNA adducts is a key aspect of its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Aristolochic Acid I

- Aristolochic Acid II

- Aristolactam AII

- Velutinam

- Piperolactam A

Uniqueness

7-Hydroxyaristolochate A is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other aristolochic acids, it has a unique combination of hydroxyl, methoxy, and nitro groups that influence its reactivity and biological activity .

Biologische Aktivität

7-Hydroxyaristolochate A, a derivative of aristolochic acids, has garnered attention due to its significant biological activities, particularly its nephrotoxic and carcinogenic properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications for human health.

Structure and Metabolism

This compound is structurally related to aristolochic acids, which are known for their adverse effects on kidney function and their role in carcinogenesis. The metabolism of aristolochic acids involves bioactivation to form reactive metabolites that can bind to DNA, leading to the formation of DNA adducts. These adducts are implicated in mutagenesis and the development of cancers, particularly upper tract urothelial carcinoma (UTUC) .

Metabolic Pathways

The primary metabolic pathways for this compound include:

- N-Oxidation : This process leads to the formation of N-hydroxyaristolactams, which can further react with cellular macromolecules.

- CYP450 Enzymes : Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of aristolochic acids, converting them into more reactive forms .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Genotoxicity

Research indicates that this compound exhibits genotoxic effects through the formation of DNA adducts. These adducts can lead to mutations, particularly in critical genes such as p53, which are often associated with cancer development .

2. Nephrotoxicity

Aristolochic acids, including this compound, are recognized nephrotoxins. Studies have shown that exposure to these compounds can result in acute renal failure and chronic kidney disease due to tubular damage and interstitial fibrosis .

3. Immunomodulatory Effects

Interestingly, some studies suggest that aristolochic acids may also stimulate immune responses. For instance, they have been shown to enhance phagocytic activity in granulocytes, indicating a potential role in modulating immune defense mechanisms .

Case Studies and Research Findings

Several case studies have documented the effects of aristolochic acids on human health:

- Case Study 1 : In a cohort study involving patients with endemic nephropathy, a high prevalence of UTUC was observed among those with a history of exposure to herbal remedies containing aristolochic acids. Genetic analyses revealed specific mutations associated with aristolochic acid exposure .

- Case Study 2 : An experimental model demonstrated that administration of this compound led to significant renal damage in rodents, characterized by tubular necrosis and inflammation. This study highlighted the compound's nephrotoxic potential and its mechanism involving oxidative stress .

Data Table: Biological Activities of this compound

| Activity Type | Effect | Mechanism/Pathway |

|---|---|---|

| Genotoxicity | DNA adduct formation | N-Oxidation and CYP450 metabolism |

| Nephrotoxicity | Acute renal failure | Tubular damage and oxidative stress |

| Immunomodulation | Enhanced phagocytic activity | Stimulation of immune cells |

Eigenschaften

IUPAC Name |

7-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-9-4-2-3-7-11(9)15(19)14(18(22)23)12-8(17(20)21)5-10-16(13(7)12)26-6-25-10/h2-5,19H,6H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNBACAIMCSOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C(C3=C2C4=C(C=C3C(=O)O)OCO4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.